molecular formula C34H49N5O10 B13697061 Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate

Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate

Cat. No.: B13697061
M. Wt: 687.8 g/mol
InChI Key: NMBWGLSRJFOPPP-UHFFFAOYSA-N
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Description

Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate involves several steps. One common method is the Strecker synthesis, which is used to prepare α-aminonitriles, versatile intermediates for amino acids synthesis . The reaction typically involves the condensation of ammonia with an aldehyde to form an imine, followed by nucleophilic addition of cyanide to generate the α-aminonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale Strecker synthesis, optimized for yield and purity. The process would likely include steps for purification and isolation of the desired product, ensuring it meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and applications. This compound stands out due to its unique combination of functional groups, making it particularly versatile for various research and industrial applications.

Properties

Molecular Formula

C34H49N5O10

Molecular Weight

687.8 g/mol

IUPAC Name

ethyl 7-[[5-amino-1-[2-[(1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-7-oxo-6-(phenylmethoxycarbonylamino)hept-2-enoate

InChI

InChI=1S/C34H49N5O10/c1-5-48-29(41)16-10-9-14-24(38-34(46)49-21-23-12-7-6-8-13-23)30(42)36-25(17-18-28(35)40)32(44)39-19-11-15-27(39)31(43)37-26(20-22(2)3)33(45)47-4/h6-8,10,12-13,16,22,24-27H,5,9,11,14-15,17-21H2,1-4H3,(H2,35,40)(H,36,42)(H,37,43)(H,38,46)

InChI Key

NMBWGLSRJFOPPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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